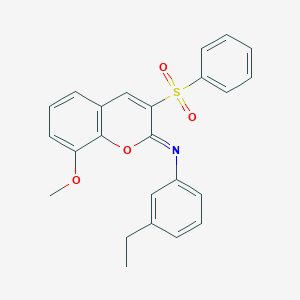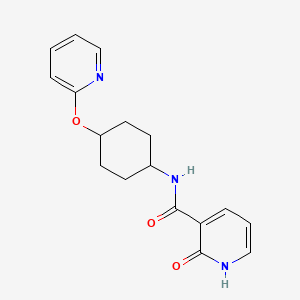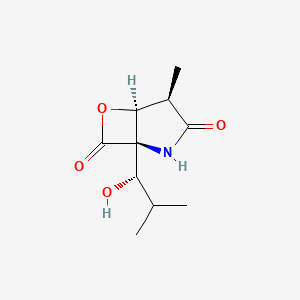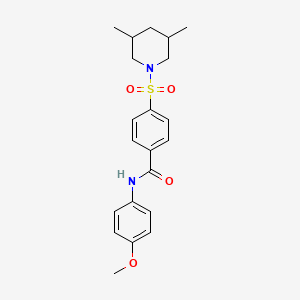
3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxychromen-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the product .Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the functional groups, connectivity of atoms, and molecular weight of the compound .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, esters (which have a -COOR functional group) can undergo reactions such as hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its physical state, melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the compound’s structure and confirmed through experiments .Scientific Research Applications
Synthesis and Characterization
The synthesis of complex molecules like "3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxychromen-2-imine" involves multi-step chemical processes that are crucial for developing various pharmacological agents and materials with unique properties. For instance, compounds involving benzenesulfonyl groups are synthesized through methods such as oxidative cyclization, which plays a significant role in forming complex molecular structures (Rajeswaran & Srinivasan, 1994). Additionally, the characterization and modification of these compounds are critical for understanding their chemical behavior and potential applications.
Photodynamic Therapy and Cancer Treatment
Research into compounds containing the benzenesulfonyl moiety, similar to "3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxychromen-2-imine", has shown potential in photodynamic therapy (PDT) for cancer treatment. For example, the development of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yield, demonstrates the potential of such compounds in PDT, offering a promising approach for cancer treatment due to their effective type II photosensitization mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Catalysis and Polymerization
The use of benzenesulfonyl-related compounds in catalysis and polymerization processes illustrates their importance in materials science. For instance, palladium aryl sulfonate phosphine catalysts have been utilized for the copolymerization of acrylates with ethene, demonstrating the versatility of these compounds in creating high molecular weight polymers with significant yields (Skupov et al., 2007). This highlights the role of such compounds in advancing polymer science and engineering, offering new materials with tailored properties.
Nonlinear Optical Materials
Compounds with benzenesulfonyl groups have been studied for their nonlinear optical properties, which are essential for developing advanced photonic and optoelectronic devices. The synthesis and characterization of specific benzenesulfonate compounds have revealed their potential as candidates for optical limiting applications, indicating the importance of these molecules in the field of materials science for applications requiring control over light propagation and interaction (Ruanwas et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxychromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-3-17-9-7-11-19(15-17)25-24-22(30(26,27)20-12-5-4-6-13-20)16-18-10-8-14-21(28-2)23(18)29-24/h4-16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKVPYMTEAHBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxychromen-2-imine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorobenzyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2662006.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2662009.png)
![2-[3-(hydroxymethyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2662011.png)
![2-(Pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol](/img/structure/B2662016.png)
![1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B2662018.png)

![2-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2662020.png)



